molecular formula C14H18N2O2S B6609239 3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione CAS No. 2648945-50-8

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B6609239
CAS No.: 2648945-50-8
M. Wt: 278.37 g/mol
InChI Key: OFKPKNAWWNQDST-UHFFFAOYSA-N
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Description

3-{[Benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry, due to its unique properties. It is a versatile compound, which can be used in the synthesis of a variety of compounds, including antibiotics, anti-cancer drugs, and other therapeutic agents. In

Mechanism of Action

The mechanism of action of 3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione is not yet fully understood. However, it is believed to act as a pro-drug, which is converted to its active form after entering the body. This active form is then thought to interact with specific receptors in the body, leading to the desired therapeutic effect.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. In addition, it has been found to possess anti-cancer properties, and to possess antioxidant activity.

Advantages and Limitations for Lab Experiments

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, it is not very soluble in organic solvents, and can be difficult to purify. In addition, it is not very soluble in water, and can be difficult to work with in certain experiments.

Future Directions

There are several potential future directions for 3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel derivatives of the compound, which could be used in the synthesis of drugs with improved potency and selectivity. Additionally, further research could be done to better understand the mechanism of action of the compound, and to identify new therapeutic applications. Finally, further research could be done to improve the synthesis process of the compound, as well as to develop more efficient methods for its purification.

Synthesis Methods

The synthesis of 3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione is a multi-step process. The first step is the formation of an N-benzylmethyl-5,5-dimethyl-1,3-thiazolidine-2,4-dione intermediate through a reaction between benzylmethyl amine and dimethylthiophosphoryl chloride. This intermediate is then reacted with aqueous sodium hydroxide to form the desired product, this compound.

Scientific Research Applications

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione has been studied extensively in the field of medicinal chemistry, and has been found to have a variety of applications. It has been used as a starting material in the synthesis of various antibiotics, anti-cancer drugs, and other therapeutic agents. In addition, it has been used in the development of novel anti-inflammatory agents, and as a building block for the synthesis of peptide analogues.

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2)12(17)16(13(18)19-14)10-15(3)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKPKNAWWNQDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)S1)CN(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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